Hatu
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Overview
Description
Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) is a reagent widely used in peptide coupling chemistry. It is known for its efficiency in generating active esters from carboxylic acids, which are then used to form amide bonds. This compound is particularly valued for its stability, solubility in organic solvents, and ability to minimize racemization during synthesis .
Preparation Methods
HATU is commonly prepared from 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethyl chloroformamidinium hexafluorophosphate (TCFH) under basic conditions . The reaction typically involves mixing HOAt and TCFH in the presence of a base such as triethylamine or N,N-diisopropylethylamine. The resulting product can exist as either the uronium salt (O-form) or the less reactive iminium salt (N-form). Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product .
Chemical Reactions Analysis
HATU primarily undergoes reactions related to amine acylation, facilitating the formation of amide bonds. The typical reaction mechanism involves two steps:
- Reaction of a carboxylic acid with this compound to form an OAt-active ester.
- Addition of a nucleophile, such as an amine, to the active ester solution to afford the acylated product .
Common reagents used in these reactions include bases like triethylamine or N,N-diisopropylethylamine, and solvents such as dimethylformamide (DMF). The major products formed from these reactions are amides, which are crucial in peptide synthesis .
Scientific Research Applications
HATU has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is extensively used in solid-phase peptide synthesis, enabling the efficient formation of peptide bonds with minimal side reactions . In biology and medicine, this compound is employed in the synthesis of peptide-drug conjugates, which are crucial for targeted drug delivery and therapeutic applications . Additionally, this compound is used in the conjugation of small interfering RNA (siRNA) molecules with various carboxylic acids, enhancing the diversity and functionality of siRNA constructs for therapeutic purposes .
Mechanism of Action
The mechanism of action of HATU involves the activation of carboxylic acids to form OAt-active esters. The process begins with the deprotonation of the carboxylic acid by a base, forming a carboxylate anion. This anion then attacks the electron-deficient carbon atom of this compound, resulting in the formation of an unstable O-acyl (tetramethyl)isouronium salt. The OAt anion rapidly attacks this intermediate, producing the OAt-active ester. Finally, the nucleophile (e.g., an amine) reacts with the OAt-active ester to form the desired amide bond .
Comparison with Similar Compounds
HATU is often compared with other peptide coupling reagents such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP). While all these reagents are used for peptide synthesis, this compound is distinguished by its higher reactivity and reduced tendency to cause racemization . Additionally, this compound is more effective in the macrocyclization of complex molecules and the synthesis of peptide nucleic acid analogues . Other similar compounds include carbodiimide reagents like dicyclohexylcarbodiimide (DCC) and phosphonium reagents like PyBOP .
Properties
CAS No. |
148839-10-1 |
---|---|
Molecular Formula |
C5H12N2 |
Molecular Weight |
0 |
Origin of Product |
United States |
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